An In-depth Technical Guide to 2-Cyclohexylidene-2-phenylacetonitrile (CAS 10461-98-0)
An In-depth Technical Guide to 2-Cyclohexylidene-2-phenylacetonitrile (CAS 10461-98-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Cyclohexylidene-2-phenylacetonitrile (CAS 10461-98-0), a versatile organic compound with significant applications in the fragrance industry and as a synthetic intermediate. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and toxicological profile. Detailed experimental protocols for its synthesis and purification are provided, alongside a logical workflow diagram. While primarily recognized for its olfactory characteristics, this guide also explores its reactivity and potential for further chemical transformations.
Introduction
2-Cyclohexylidene-2-phenylacetonitrile, also known by its trade name Peonile®, is a high-purity organic compound with the molecular formula C₁₄H₁₅N.[1] It is a powerful odoriferous substance characterized by a floral, geranium, and grapefruit scent.[1] Its high stability and substantivity make it a valuable ingredient in functional perfumes, body care products, and fabric softeners.[1][2] Beyond its use in fragrances, its chemical structure, featuring a nitrile group and a cyclohexylidene moiety, makes it a useful building block in organic synthesis.[1] This guide aims to consolidate the available technical information on this compound to support research and development activities.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of 2-Cyclohexylidene-2-phenylacetonitrile is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₅N | [1] |
| Molecular Weight | 197.27 g/mol | [1] |
| CAS Number | 10461-98-0 | [1] |
| Appearance | Colorless liquid | [3] |
| Melting Point | 169-171 °C | [4] |
| Boiling Point | 192-193 °C at 25 Torr; ~350 °C at 760 mmHg | [2][4] |
| Density | 1.02981 g/cm³ at 21.4 °C | [4] |
| Vapor Pressure | 4.29E-05 mmHg at 25°C | [4] |
| Water Solubility | 7.5 mg/L at 20°C | [5] |
| LogP | 2 at 30°C | [5] |
| Flash Point | 154 °C (309 °F) | [6] |
Spectroscopic Data:
-
¹³C NMR: Predicted chemical shifts include signals for the nitrile carbon (~115-125 ppm), olefinic carbons (~110-150 ppm), aromatic carbons (~125-140 ppm), and aliphatic carbons of the cyclohexylidene ring (~25-40 ppm).[1]
-
High-Resolution Mass Spectrometry (HRMS): The calculated monoisotopic mass is 197.120449483 Da, which can be confirmed by HRMS-ESI to verify the elemental composition.[1]
-
Infrared (IR) Spectroscopy: The presence of the nitrile group would be indicated by a characteristic absorption band around 2220 cm⁻¹.[5]
Synthesis and Purification
The most common method for synthesizing 2-Cyclohexylidene-2-phenylacetonitrile is the Knoevenagel condensation of phenylacetonitrile (B145931) and cyclohexanone (B45756), catalyzed by a base.[1][5]
Synthesis Workflow Diagram
Caption: General synthesis and purification workflow for 2-Cyclohexylidene-2-phenylacetonitrile.
Detailed Experimental Protocol: Knoevenagel Condensation
This protocol is adapted from established procedures for the synthesis of α,β-unsaturated nitriles.[6]
Materials:
-
Phenylacetonitrile
-
Cyclohexanone
-
Potassium hydroxide (B78521) (KOH) pellets (85%)
-
Diethyl ether
-
Cracked ice
-
Sodium chloride
Equipment:
-
1-L three-necked, round-bottomed flask
-
Reflux condenser
-
Mechanical stirrer
-
Addition funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator or steam bath
Procedure:
-
Charge the 1-L three-necked flask with potassium hydroxide (33.0 g, 0.5 mol) and acetonitrile (250 mL).[6]
-
Equip the flask with a reflux condenser, mechanical stirrer, and addition funnel.
-
Bring the mixture to reflux with stirring.
-
Prepare a solution of cyclohexanone (49 g, 0.5 mol) in acetonitrile (100 mL) and add it dropwise to the refluxing mixture over 30-60 minutes using the addition funnel.[6]
-
After the addition is complete, continue heating at reflux for an additional 2 hours.[6]
-
Pour the hot solution onto cracked ice (600 g).
-
Transfer the resulting two-phase mixture to a separatory funnel and separate the layers.
-
Extract the aqueous phase with diethyl ether (3 x 200 mL).[6]
-
Combine the organic extracts and reduce the volume using a rotary evaporator or on a steam bath. The result is a crude, sweet-smelling yellow to yellow-orange oil.[6]
Purification Protocols
Protocol 1: Steam Distillation
-
Transfer the crude oil to a suitable flask for steam distillation.
-
Steam distill the mixture. The product will co-distill with water (bp 81–99°C).[6]
-
Extract the distillate with several portions of ether. The addition of sodium chloride to the aqueous layer can facilitate phase separation.[6]
-
Combine the ether extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the ether under reduced pressure to yield the purified product.[6] A final vacuum distillation can remove any remaining traces of color.[6]
Protocol 2: Recrystallization For further purification to achieve high purity (>98%), recrystallization can be employed.[7]
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., hexane, heptane, isopropanol, ethanol) to find a suitable system where the compound is soluble when hot and crystallizes upon cooling.[7]
-
Dissolution: Dissolve the crude product in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.[7]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold recrystallization solvent, and dry in a vacuum oven.[7]
Reactivity and Potential Applications
The primary application of 2-Cyclohexylidene-2-phenylacetonitrile is as a fragrance ingredient.[1] However, its functional groups offer avenues for further chemical transformations.
-
Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine, yielding 2-cyclohexyl-2-phenylethan-1-amine, using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[5]
-
Oxidation of the Nitrile Group: The nitrile can be oxidized to the corresponding carboxylic acid, 2-cyclohexylidene-2-phenylacetic acid.[5]
These transformations highlight its potential as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical precursors.[1]
Toxicological Profile
The safety of 2-Cyclohexylidene-2-phenylacetonitrile as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM).
| Endpoint | Result | Reference(s) |
| Genotoxicity | Not genotoxic in a bacterial reverse mutation assay (Ames test). | [8] |
| Skin Sensitization | Considered a skin sensitizer. A No Expected Sensitization Induction Level (NESIL) of 1200 μg/cm² has been defined for a read-across analog. | |
| Repeated Dose Toxicity | A No Observed Adverse Effect Level (NOAEL) of 16.7 mg/kg/day has been established for a structurally similar compound. | |
| Reproductive Toxicity | A NOAEL of 40 mg/kg/day has been determined based on data from a read-across analog. |
Experimental Protocol Synopsis: Bacterial Reverse Mutation Assay (Ames Test)
While the full study report is not publicly available, the methodology follows standard guidelines.
Principle: The assay evaluates the ability of a chemical to induce mutations in histidine-requiring strains of Salmonella typhimurium. A positive result indicates mutagenic potential.
General Procedure (based on OECD TG 471):
-
Several strains of S. typhimurium (e.g., TA97, TA98, TA100, TA1535, TA102) are used to detect different types of mutations.[8]
-
The test compound is dissolved in a suitable solvent (e.g., DMSO).[8]
-
The bacterial strains are exposed to various concentrations of the test compound, both with and without a metabolic activation system (S9 mix, typically from rat liver).[8]
-
The mixture is plated on a minimal agar (B569324) medium lacking histidine.
-
After incubation, the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.[8]
Conclusion
2-Cyclohexylidene-2-phenylacetonitrile is a well-characterized compound with established physicochemical properties and a primary, significant role in the fragrance industry. Its synthesis via Knoevenagel condensation is robust and scalable. While it is considered a skin sensitizer, it is not found to be genotoxic. The reactivity of its nitrile group presents opportunities for its use as a chemical intermediate in the synthesis of other valuable molecules. This guide provides a foundational resource for researchers and professionals working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof - Google Patents [patents.google.com]
- 3. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 4. 2-Cyclohexylidene-2-phenylacetonitrile|CAS 10461-98-0 [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
